molecular formula C15H22N2OS B14382318 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one CAS No. 89446-79-7

1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one

Cat. No.: B14382318
CAS No.: 89446-79-7
M. Wt: 278.4 g/mol
InChI Key: TWEMFPLPEZGQPR-UHFFFAOYSA-N
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Description

1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one is a synthetic organic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes a phenyl group, an imidazolidinone ring, and a butylsulfanyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one typically involves the reaction of 2-phenylimidazolidin-2-one with 1-bromo-2-(butylsulfanyl)ethane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazolidinone ring can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions with reagents like bromine or nitric acid.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Bromine, nitric acid, sulfuric acid as catalyst.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison: 1-[2-(Butylsulfanyl)ethyl]-4-phenylimidazolidin-2-one is unique due to its imidazolidinone ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications.

Properties

CAS No.

89446-79-7

Molecular Formula

C15H22N2OS

Molecular Weight

278.4 g/mol

IUPAC Name

1-(2-butylsulfanylethyl)-4-phenylimidazolidin-2-one

InChI

InChI=1S/C15H22N2OS/c1-2-3-10-19-11-9-17-12-14(16-15(17)18)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3,(H,16,18)

InChI Key

TWEMFPLPEZGQPR-UHFFFAOYSA-N

Canonical SMILES

CCCCSCCN1CC(NC1=O)C2=CC=CC=C2

Origin of Product

United States

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